1,1'-Biphenyl, 4-ethyl-4'-methyl-
Description
1,1'-Biphenyl, 4-ethyl-4'-methyl- (C₁₅H₁₆, MW 196.29 g/mol) is a biphenyl derivative with ethyl and methyl substituents at the 4- and 4'-positions, respectively. This compound is notable for its role in studying site-selective C(sp³)-H bond functionalization. Evidence from catalytic reactions demonstrates that its secondary benzylic C-H bonds exhibit a 6.0:1 selectivity ratio during hydrazine product formation, outperforming primary sites . The steric and electronic effects of its substituents make it a valuable model for understanding regioselectivity in organic synthesis.
Properties
CAS No. |
76708-90-2 |
|---|---|
Molecular Formula |
C15H16 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-ethyl-4-(4-methylphenyl)benzene |
InChI |
InChI=1S/C15H16/c1-3-13-6-10-15(11-7-13)14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3 |
InChI Key |
ISOOIHCAKZTFBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Selectivity
4-Isopropyl-4'-methyl-1,1'-biphenyl (C₁₆H₁₈, MW 210.31 g/mol):
Replacing the ethyl group with a bulkier isopropyl group shifts selectivity toward tertiary C-H bonds (4.0:1 ratio), highlighting how increased steric bulk favors functionalization at more substituted sites .- 4-Ethyl-4'-cyanobiphenyl (2CB) (C₁₅H₁₃N, MW 207.27 g/mol): The electron-withdrawing cyano group enhances polarity and liquid crystalline behavior. Unlike the ethyl-methyl analog, 2CB is used in liquid crystal displays (LCDs) due to its mesogenic properties .
4-Ethyl-4'-ethynyl-1,1'-biphenyl (C₁₆H₁₄, MW 206.28 g/mol):
The ethynyl group introduces sp-hybridized carbons, enabling conjugation for applications in organic electronics. Its elongated structure contrasts with the compact ethyl-methyl variant .
Physical and Electronic Properties
Methyl biphenyl (4-methyl-1,1'-biphenyl) (C₁₃H₁₂, MW 168.24 g/mol):
Lacking the ethyl group, this simpler analog has a lower molecular weight and reduced steric hindrance, leading to higher volatility and lower boiling points compared to 4-ethyl-4'-methyl-biphenyl .- Ethanone, 1-[1,1'-biphenyl]-4-yl (C₁₄H₁₂O, MW 196.24 g/mol): The acetyl group increases electrophilicity, making this compound reactive toward nucleophiles. Its melting point (∼80–82°C) is higher than 4-ethyl-4'-methyl-biphenyl due to stronger dipole-dipole interactions .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Thermal and Electronic Properties
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Notable Feature |
|---|---|---|---|
| Methyl biphenyl | ~45–47 | 275–280 | High volatility |
| 4-Ethyl-4'-methyl-1,1'-biphenyl | Not reported | Not reported | Site-selective reactivity |
| Ethanone, 1-[1,1'-biphenyl]-4-yl | 80–82 | 360 (dec.) | Electrophilic ketone functionality |
Preparation Methods
Palladium-Catalyzed Coupling with Grignard Reagents
A pivotal method involves the palladium-catalyzed coupling of 4-ethylphenylmagnesium bromide with 4-methylbromobenzene. As detailed in a patent by, this reaction employs PdCl₂ complexed with 1,3-bis(diphenylphosphino)propane (dppp) in dimethoxyethane (DME) at 60–65°C. The solvent choice is critical: dimethoxyethane enhances reaction kinetics by stabilizing the palladium intermediate, leading to yields of 92–98% with minimal byproducts (e.g., <3.5% 4,4'-dimethylbiphenyl).
Key Parameters:
-
Catalyst: PdCl₂/dppp (1 mol%)
-
Solvent: Dimethoxyethane
-
Temperature: 60–65°C
-
Yield: 92–98%
-
Byproduct: <3.5% 4,4'-dimethylbiphenyl
Comparative studies with manganese chloride (MnCl₂) under similar conditions yielded higher byproduct formation (6.5–10%), underscoring palladium’s superiority in selectivity.
Suzuki-Miyaura Coupling for Unsymmetrical Biphenyls
Boronic Acid-Aryl Halide Cross-Coupling
Suzuki coupling between 4-ethylphenylboronic acid and 4-methylbromoarene offers a versatile route. A study by demonstrated this method using Pd(PPh₃)₄ in aqueous Cs₂CO₃ at 80°C, achieving 85–90% yield. The reaction’s success hinges on the electron-withdrawing effects of substituents, which facilitate oxidative addition at the palladium center.
Optimized Conditions:
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: Cs₂CO₃
-
Solvent: Toluene/water (3:1)
-
Yield: 85–90%
Recyclable NHC-Pd Polymer Catalysts
Recent advances include water-soluble NHC-palladium polymers for eco-friendly synthesis. As per, a polymer-supported catalyst enabled room-temperature coupling in water, yielding 89% 4-ethyl-4'-methylbiphenyl. The catalyst retained 95% activity after five cycles, highlighting its sustainability.
Nickel-Mediated Coupling for Cost-Effective Synthesis
Nickel-Phosphine Complex Systems
Nickel chloride with triphenylphosphine (PPh₃) in tetrahydrofuran (THF) provides a low-cost alternative. This method, though slower (24–48 hours), achieves 75–80% yield. However, it requires strict anhydrous conditions to prevent nickel oxidation.
Comparative Analysis of Methodologies
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,1'-Biphenyl, 4-ethyl-4'-methyl- in laboratory settings?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation. For example, reacting 4-ethylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) under anhydrous conditions . Key considerations include controlling reaction temperature (typically 0–25°C) and ensuring stoichiometric excess of the acylating agent to maximize yield. Post-synthesis purification via column chromatography or recrystallization is advised to isolate the product.
Q. How can researchers accurately characterize the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXL for refinement, leveraging features such as twin refinement and hydrogen-bond restraints to resolve disorder or thermal motion artifacts . SHELXT can automate space-group determination if initial data quality is high . Validate structural models using R-factor metrics (e.g., R₁ < 0.05) and cross-check with spectroscopic data (e.g., NMR, IR) to confirm functional groups.
Q. What spectroscopic techniques are most effective for confirming the substituent positions in this compound?
- Methodological Answer :
- NMR : Analyze coupling patterns in ¹H NMR (e.g., para-substitution shows singlet for aromatic protons) and ¹³C NMR for carbonyl/alkyl group confirmation.
- IR : Identify characteristic stretches (e.g., C=O at ~1680 cm⁻¹ for ketones).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns. Cross-reference with computational simulations (e.g., DFT) for validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Systematic Substituent Variation : Synthesize derivatives with substituents of varying electronic (e.g., -NO₂, -OCH₃) and steric (e.g., -CH₃, -t-Bu) properties at the 4 and 4' positions.
- Biological Assays : Test derivatives against target systems (e.g., enzyme inhibition, antimicrobial activity) using dose-response curves (IC₅₀/EC₅₀).
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity. Prioritize derivatives showing >50% activity enhancement over the parent compound .
Q. What strategies are effective in resolving contradictions between crystallographic data and spectroscopic results?
- Methodological Answer :
- Cross-Validation : Re-examine sample purity (HPLC ≥98%) to rule out impurities affecting spectra.
- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility that XRD might miss.
- Complementary Techniques : Pair SC-XRD with powder XRD to assess bulk crystallinity. If discrepancies persist, employ neutron diffraction for hydrogen positioning .
Q. What methodologies are recommended for assessing the environmental impact of this compound?
- Methodological Answer :
- Biodegradability : Conduct OECD 301 tests (e.g., closed bottle test) to measure microbial degradation over 28 days.
- Ecotoxicology : Use Daphnia magna (OECD 202) or algal growth inhibition (OECD 201) assays.
- Bioaccumulation : Calculate log P values (e.g., via shake-flask method); values >3 indicate high bioaccumulation potential. Reference EPA’s Toxicological Review framework for risk assessment .
Q. How can researchers address data inconsistencies in toxicity studies reported across literature?
- Methodological Answer :
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., EPA reports, JECFA evaluations) and apply statistical weighting to resolve outliers.
- Dose-Response Replication : Repeat key studies (e.g., rodent bioassays) under standardized conditions (e.g., ISO 10993-22).
- Mechanistic Studies : Use in vitro models (e.g., HepG2 cells) to isolate toxicity pathways (e.g., oxidative stress markers like glutathione depletion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
